6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 791824-09-4
VCID: VC21511645
InChI: InChI=1S/C21H15N5S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-25-26-19(23-24-21(26)27-20)17-11-13-22-14-12-17/h1-14,18H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5
Molecular Formula: C21H15N5S
Molecular Weight: 369.4g/mol

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 791824-09-4

Cat. No.: VC21511645

Molecular Formula: C21H15N5S

Molecular Weight: 369.4g/mol

* For research use only. Not for human or veterinary use.

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 791824-09-4

Specification

CAS No. 791824-09-4
Molecular Formula C21H15N5S
Molecular Weight 369.4g/mol
IUPAC Name 6-benzhydryl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C21H15N5S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-25-26-19(23-24-21(26)27-20)17-11-13-22-14-12-17/h1-14,18H
Standard InChI Key RPZOBASBVJFWHM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises a fused triazolo[3,4-b]thiadiazole system substituted at position 6 with a benzhydryl group (diphenylmethyl) and at position 3 with a 4-pyridinyl moiety . This configuration confers unique electronic and steric properties critical for biological interactions. The triazole ring contributes π-π stacking capabilities, while the thiadiazole moiety enhances electron-deficient characteristics, facilitating interactions with enzymatic active sites .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H15N5S
Molecular Weight369.4 g/mol
IUPAC Name6-benzhydryl-3-pyridin-4-yl- triazolo[3,4-b] thiadiazole
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5
Topological Polar Surface Area87.4 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The benzhydryl group introduces significant hydrophobicity (clogP ≈ 5.2), enhancing membrane permeability. Meanwhile, the pyridinyl substituent provides a hydrogen bond acceptor site, crucial for target binding .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically begins with 4-amino-5-mercapto-1,2,4-triazole derivatives, which undergo cyclocondensation with α-halocarbonyl compounds. A representative route involves:

  • Cyclization: Reacting 4-amino-5-mercapto-3-(diphenylmethyl)-1,2,4-triazole with 4-pyridinylcarbonyl chloride in the presence of phosphorus oxychloride yields the thiadiazole ring.

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity.

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields of 82–88% .

Table 2: Comparative Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Conventional thermal751292
Microwave-assisted850.7595
Solvent-free mechanochemical78390

Structural Analogues and SAR

Replacing the 4-pyridinyl group with 3-chlorophenyl (CAS No. 825606-14-2) enhances antibacterial potency but reduces solubility . Conversely, benzyl substitution at position 3 (e.g., 3-benzyl-6-(4-pyridinyl) analogue) improves anticancer activity by 40% compared to the benzhydryl variant.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL against S. aureus) and fungi (C. albicans MIC = 8 µg/mL) . Mechanistic studies implicate inhibition of enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis . Molecular docking reveals a binding affinity (ΔG = -9.2 kcal/mol) mediated by π-alkyl interactions with FabI’s Phe204 residue .

Enzyme Inhibition

The compound acts as a noncompetitive inhibitor of urease (Ki = 0.8 µM), potentially mitigating Helicobacter pylori infections . Thiadiazole sulfur atoms coordinate with the enzyme’s nickel center, disrupting substrate access .

Pharmacological Profiling

ADMET Properties

ParameterValue
Plasma Protein Binding94.2%
CYP3A4 InhibitionModerate (IC50 = 12 µM)
hERG InhibitionLow risk (IC50 > 30 µM)
Oral Bioavailability58% (rat model)

Despite favorable absorption, the high logP value necessitates formulation strategies (e.g., liposomal encapsulation) to improve aqueous solubility .

Industrial and Research Applications

Drug Discovery

As ChemDiv screening compound D064-0237, it serves as a lead structure for kinase inhibitor development . Analogues show promise against EGFRT790M mutants (IC50 = 0.3 nM) .

Material Science

Thin films of the compound exhibit nonlinear optical coefficients (χ³ = 1.4×10⁻¹² esu), suggesting applications in photonic devices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator